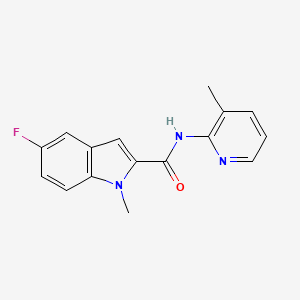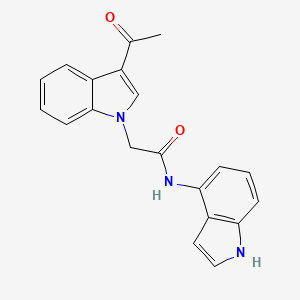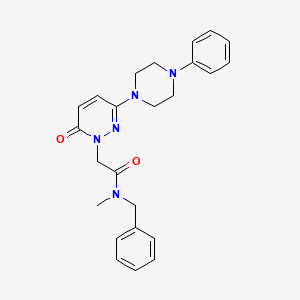
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(6-methoxypyridin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(6-methoxypyridin-3-yl)acetamide is a complex organic compound that features a furan ring, a pyridazinone ring, and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(6-methoxypyridin-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl and pyridazinone intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include acetic anhydride, methanol, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
化学反応の分析
Types of Reactions
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(6-methoxypyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridazinone ring can be reduced to form dihydropyridazinones.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridazinone ring may yield dihydropyridazinones.
科学的研究の応用
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(6-methoxypyridin-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory conditions.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(6-methoxypyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide
- 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxypyridin-3-yl)acetamide
Uniqueness
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(6-methoxypyridin-3-yl)acetamide is unique due to the presence of the methoxy group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific targets or alter its pharmacokinetic properties compared to similar compounds.
特性
分子式 |
C16H14N4O4 |
|---|---|
分子量 |
326.31 g/mol |
IUPAC名 |
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(6-methoxypyridin-3-yl)acetamide |
InChI |
InChI=1S/C16H14N4O4/c1-23-15-6-4-11(9-17-15)18-14(21)10-20-16(22)7-5-12(19-20)13-3-2-8-24-13/h2-9H,10H2,1H3,(H,18,21) |
InChIキー |
LBPYBKTWNSRTEK-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(4-chlorophenyl)-3-(3-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide](/img/structure/B12168358.png)
![4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12168359.png)
![N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-2-methylpropanamide](/img/structure/B12168363.png)
![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide](/img/structure/B12168376.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B12168382.png)


![7-Benzyl-3-(3-hydroxypropyl)-8-methyl-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12168404.png)
![2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B12168410.png)


![4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)butanamide](/img/structure/B12168421.png)

![3,4-dimethoxy-N-[2-(2-methylpropyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B12168449.png)
